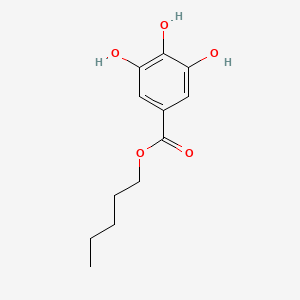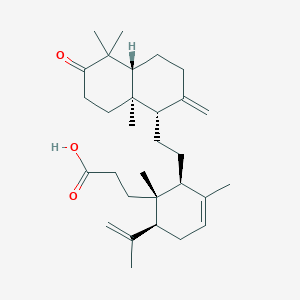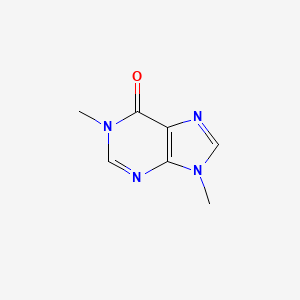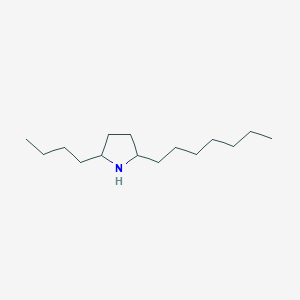
2-羟基-2',3',4',5,5'-五氯联苯
描述
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is a chlorinated aromatic compound with the molecular formula C12H5Cl5O and a molecular weight of 342.433 g/mol . This compound is known for its environmental persistence and potential toxicological effects.
科学研究应用
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PCBs.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its toxicological effects and potential role in diseases related to PCB exposure.
Industry: Used in research related to environmental contamination and remediation
作用机制
Target of Action
Similar compounds such as hydroxylated polychlorinated biphenyls (oh-pcbs) have been known to interact with various cellular components .
Mode of Action
It’s known that hydroxylated pcbs can interact with various cellular components and disrupt normal cellular functions . For instance, 4-hydroxy-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107) has been shown to disrupt the circadian rhythm and fatty acid metabolism .
Biochemical Pathways
Studies on similar compounds like 4-oh-cb107 have shown that it can disrupt the circadian rhythm and fatty acid metabolism . This disruption is likely due to changes in the expression of genes involved in these pathways .
Pharmacokinetics
It’s known that pcbs and their hydroxylated metabolites can accumulate in tissues of both wild animals and humans due to their high hydrophobicity and slow degradation .
Result of Action
Exposure to oh-pcbs like 4-oh-cb107 may induce liver injury as well as disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism .
Action Environment
It’s known that pcbs are persistent in the environment, leading to high accumulation in apex species, including humans .
生化分析
Biochemical Properties
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can also bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to detoxification processes .
Cellular Effects
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt thyroid hormone signaling by interfering with the thyroid hormone receptor, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. Additionally, it can activate the AhR pathway, leading to the induction of detoxification enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism, even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with liver damage and disruption of circadian rhythms in animal studies .
Metabolic Pathways
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to hydroxylated metabolites, which can further interact with other biomolecules and affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group or chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the nucleophile used
相似化合物的比较
Similar Compounds
- 4-Hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl
- 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol
- 3-Hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl
Uniqueness
2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is unique due to its specific chlorination pattern and hydroxyl group position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
4-chloro-2-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRXIYMPZUSPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217965 | |
| Record name | 2',3',4',5,5'-Pentachloro-2-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67651-36-9 | |
| Record name | 2-Hydroxy-2′,3′,4′,5,5′-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67651-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3',4',5,5'-Pentachloro-2-biphenylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3',4',5,5'-Pentachloro-2-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)
![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)




![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)

![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)
![4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1204811.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)

